Cas no 1071065-59-2 (2-[(Propan-2-yl)sulfinyl]benzyl alcohol)
![2-[(Propan-2-yl)sulfinyl]benzyl alcohol structure](https://ja.kuujia.com/scimg/cas/1071065-59-2x500.png)
2-[(Propan-2-yl)sulfinyl]benzyl alcohol 化学的及び物理的性質
名前と識別子
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- Benzenemethanol, 2-[(1-methylethyl)thio]-
- 2-[(Propan-2-yl)sulfinyl]benzyl alcohol
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- インチ: 1S/C10H14OS/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,11H,7H2,1-2H3
- InChIKey: VCCPDCCBOGQMCH-UHFFFAOYSA-N
- ほほえんだ: C1(CO)=CC=CC=C1SC(C)C
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 293.9±23.0 °C at 760 mmHg
- フラッシュポイント: 143.3±21.3 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2-[(Propan-2-yl)sulfinyl]benzyl alcohol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-[(Propan-2-yl)sulfinyl]benzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 9117062-1G |
2-[(Propan-2-yl)sulfinyl]benzyl alcohol, 98% |
1071065-59-2 | 98% | 1G |
¥ 350 | 2022-04-26 |
2-[(Propan-2-yl)sulfinyl]benzyl alcohol 関連文献
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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2-[(Propan-2-yl)sulfinyl]benzyl alcoholに関する追加情報
Research Briefing on 2-[(Propan-2-yl)sulfinyl]benzyl alcohol (CAS: 1071065-59-2) in Chemical and Biomedical Applications
The compound 2-[(Propan-2-yl)sulfinyl]benzyl alcohol (CAS: 1071065-59-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 2-[(Propan-2-yl)sulfinyl]benzyl alcohol as a key intermediate in the synthesis of various bioactive molecules. Its sulfinyl group and benzyl alcohol moiety make it a versatile building block for the development of novel pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents. Researchers have successfully utilized this compound in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways, demonstrating its potential as a scaffold for drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists investigated the compound's ability to modulate protein-protein interactions (PPIs) in cancer cells. The results indicated that derivatives of 2-[(Propan-2-yl)sulfinyl]benzyl alcohol exhibited promising inhibitory effects on oncogenic signaling pathways, with IC50 values in the low micromolar range. These findings suggest that further optimization of this scaffold could lead to the development of potent anticancer therapeutics.
Another significant application of 2-[(Propan-2-yl)sulfinyl]benzyl alcohol has been in the field of neurodegenerative disease research. A recent preprint publication (2024) demonstrated its potential as a precursor for compounds targeting protein misfolding in Alzheimer's disease. The study reported that certain derivatives showed enhanced blood-brain barrier permeability and selective binding to amyloid-beta aggregates, making them promising candidates for further development.
From a chemical perspective, novel synthetic routes for 2-[(Propan-2-yl)sulfinyl]benzyl alcohol have been developed to improve yield and purity. A 2023 patent application disclosed an efficient asymmetric synthesis method that achieved >95% enantiomeric excess, which is crucial for pharmaceutical applications where chirality often determines biological activity. This advancement in synthesis methodology has opened new possibilities for large-scale production of enantiomerically pure derivatives.
In terms of safety and pharmacokinetics, preliminary in vitro and in vivo studies have shown that 2-[(Propan-2-yl)sulfinyl]benzyl alcohol exhibits favorable metabolic stability and low cytotoxicity at therapeutic concentrations. However, researchers emphasize the need for more comprehensive toxicological studies before clinical translation can be considered. Current investigations are focusing on structure-activity relationship (SAR) studies to optimize both efficacy and safety profiles of derivatives based on this core structure.
The pharmaceutical industry has shown growing interest in this compound, with several companies including it in their drug discovery pipelines. Its versatility as a building block for diverse therapeutic targets makes it particularly valuable in fragment-based drug design approaches. Industry analysts predict that the market for 2-[(Propan-2-yl)sulfinyl]benzyl alcohol and its derivatives will expand significantly in the coming years, especially in oncology and CNS drug development sectors.
In conclusion, 2-[(Propan-2-yl)sulfinyl]benzyl alcohol (CAS: 1071065-59-2) represents a promising chemical entity with multiple applications in pharmaceutical research and development. While current studies show encouraging results, further research is needed to fully explore its therapeutic potential and overcome existing challenges in drug development. The compound's unique structural features and demonstrated biological activities make it a valuable subject for ongoing and future investigations in chemical biology and medicinal chemistry.
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